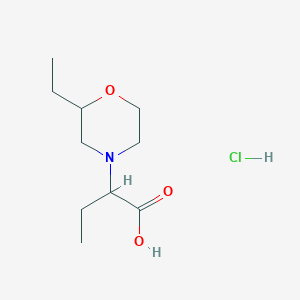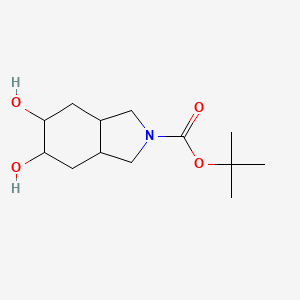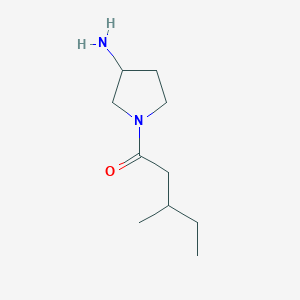
2-(2-Ethylmorpholin-4-yl)butanoic acid hydrochloride
Übersicht
Beschreibung
2-(2-Ethylmorpholin-4-yl)butanoic acid hydrochloride is a chemical compound with the CAS Number: 1803571-01-8 . It has a molecular weight of 237.73 and its IUPAC name is 2-(2-ethylmorpholino)butanoic acid hydrochloride . It is stored at room temperature and is available in oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO3.ClH/c1-3-8-7-11(5-6-14-8)9(4-2)10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is an oil at room temperature . It has a molecular weight of 237.73 and its IUPAC name is 2-(2-ethylmorpholino)butanoic acid hydrochloride .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Novel Indole-Based Hybrid Scaffolds :
- Study on the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent urease inhibitory potential and potential for drug design programs due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).
Chemical Fabrication Processes
- Fabrication of 4-Phenyl-2-Butanone :
- Describes the synthesis process of 4-phenyl-2-butanone, an important medium in medicine production for diminishing inflammation (Zhang, 2005).
Biomedical Applications
- Antinociceptive and Anti-inflammatory Properties :
- Discusses the synthesis of 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives and their screening for antinociceptive and anti-inflammatory activities, highlighting the potential for therapeutic applications (Gulcan et al., 2003).
Enzymatic Production and Biofuels
- 2-Butanol and Butanone Production in Saccharomyces cerevisiae :
- Outlines the production of 2-butanol and butanone in Saccharomyces cerevisiae, showing potential applications in biofuels and biocommodity chemicals (Ghiaci et al., 2014).
Microcalorimetry and Antibacterial Activity
- Action of Selenomorpholine Compounds on Bacterium Growth :
- Reports on the study of β-(N-selenomorpholine) ethyl phenyl ketone hydrochloride and 4-(N-selenomorpholine)-2-butanone hydrochloride's effects on the growth of Escherichia coli and Staphylococcus aureus, revealing their antibiotic activity and potential in treating bacterial infections (Li et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-ethylmorpholin-4-yl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-3-8-7-11(5-6-14-8)9(4-2)10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCWJHGIFNLNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(CC)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-3-methyl-2-cyclohexen-1-one](/img/structure/B1475155.png)



![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1475159.png)

![[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475162.png)



![3-[5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B1475170.png)
![(4,6-Dichloro-5-pyrimidinyl){1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1475172.png)

